Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a sulfonamide-based benzoate ester characterized by a unique hybrid heterocyclic system. Its structure integrates a methyl benzoate core functionalized with a sulfamoyl group linked to a substituted ethyl chain bearing both furan-2-yl and thiophen-2-yl moieties. The compound’s molecular formula is C₁₇H₁₇NO₅S₂, with a molecular weight of 403.45 g/mol.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJPWAYQUAYJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Key Structural Features:
- Core : The methyl benzoate scaffold is shared with compounds like Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate (Compound 87, ), which also contains a sulfamoyl group but substitutes the ethyl chain with indole and hydroxyethoxy groups.
- Heterocyclic Diversity: Unlike the furan-thiophene combination in the target compound, other derivatives feature aromatic or aliphatic substituents. For example, Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) incorporates a triazine ring, enhancing herbicidal activity .
Pharmacological Activity:
- In contrast, indole-containing analogues (e.g., Compound 87) exhibit enhanced steric bulk, likely improving target specificity .
Agrochemical Analogues
Sulfonylurea Herbicides:
Compounds such as tribenuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) and ethametsulfuron methyl ester share the methyl benzoate-sulfamoyl backbone but utilize triazine or pyrimidine rings instead of furan/thiophene systems . These modifications optimize herbicidal efficacy by enhancing acetolactate synthase (ALS) inhibition.
Table 1: Structural and Functional Comparison
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